molecular formula C11H13NO2 B6155476 3-(dimethylamino)-2-phenoxyprop-2-enal CAS No. 74093-60-0

3-(dimethylamino)-2-phenoxyprop-2-enal

Cat. No.: B6155476
CAS No.: 74093-60-0
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-2-phenoxyprop-2-enal is an organic compound that features a dimethylamino group, a phenoxy group, and an enal (an aldehyde with a double bond). This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-2-phenoxyprop-2-enal typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is scaled up to produce significant quantities of the compound, which can then be purified and used for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-2-phenoxyprop-2-enal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The double bond and the aldehyde group can be reduced to form alcohols or alkanes.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(dimethylamino)-2-phenoxyprop-2-enal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-2-phenoxyprop-2-enal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and industrial processes, making it a valuable compound in various fields.

Properties

CAS No.

74093-60-0

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.